Product packaging for 1-Benzylpiperidine hydrochloride(Cat. No.:CAS No. 6295-81-4)

1-Benzylpiperidine hydrochloride

Cat. No.: B1217240
CAS No.: 6295-81-4
M. Wt: 211.73 g/mol
InChI Key: MPPIBJJDFLONMO-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in organic and medicinal chemistry. nih.govwikipedia.org This scaffold is a key component in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. nih.govwikipedia.org The significance of piperidine scaffolds lies in their conformational flexibility and their ability to serve as a framework for introducing diverse substituents in a defined three-dimensional space.

The introduction of piperidine moieties, particularly chiral ones, into molecules can profoundly influence their properties by:

Modulating Physicochemical Properties : The presence of a piperidine ring can alter a molecule's solubility, lipophilicity, and metabolic stability. For instance, strategic substitution on the piperidine ring has been used to enhance the aqueous solubility of drug candidates. thieme-connect.com

Enhancing Biological Activity and Selectivity : The defined stereochemistry of substituted piperidines allows for precise interactions with biological targets like enzymes and receptors, often leading to improved potency and selectivity. thieme-connect.comthieme-connect.com

Improving Pharmacokinetic Profiles : The structural features of the piperidine scaffold can be tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.com

The development of efficient and stereoselective methods for the synthesis of functionalized piperidines remains an important objective in modern organic chemistry, with thousands of related papers published in recent years. nih.gov Researchers continuously devise new synthetic strategies, including cyclization, cycloaddition, and multicomponent reactions, to access a wide range of piperidine derivatives. nih.gov

Academic Research Trajectories for 1-Benzylpiperidine (B1218667) Hydrochloride

Academic research on 1-benzylpiperidine hydrochloride and its parent compound, 1-benzylpiperidine, follows several key trajectories, primarily centered on its application as a synthetic intermediate.

Synthesis of Biologically Active Molecules : A major focus of research is the use of the 1-benzylpiperidine scaffold to create complex molecules with potential therapeutic applications. It is a key building block in the synthesis of compounds targeting neurological disorders. chemimpex.com For example, derivatives have been designed and synthesized as dual-target inhibitors of acetylcholinesterase and the serotonin (B10506) transporter, which are relevant to Alzheimer's disease. mdpi.com Docking studies have shown that the N-benzylpiperidine moiety can engage in π-π interactions with key amino acid residues in the active sites of these proteins, such as Tyr341 and Phe335, respectively. mdpi.com

Development of Novel Synthetic Methodologies : Researchers are actively developing new and more efficient methods for synthesizing 1-benzylpiperidine derivatives. These efforts include one-pot transformations and the use of novel catalytic systems. For instance, a method involving a palladium-on-carbon catalyst has been developed for the one-pot conversion of 4-benzoylpyridines into 4-benzylpiperidine (B145979) hydrochlorides. researchgate.net Other synthetic approaches involve the reaction of piperidine with benzyl (B1604629) chloride, or the use of 1-Boc-4-methylenepiperidine in multi-step syntheses to build the benzylpiperidine scaffold. ontosight.aiunisi.it

Applications in Materials Science : Beyond pharmaceuticals, 1-benzylpiperidine is utilized in materials science. It is incorporated into the formulation of polymers and resins to improve their mechanical properties and thermal stability, contributing to the creation of more durable materials. chemimpex.com

Analytical Reference Standards : Certain derivatives, such as 4-anilino-1-benzylpiperidine, serve as analytical reference standards. This specific compound is categorized as an impurity of fentanyl and its analogs, making it essential for forensic and research applications to ensure the quality and purity of pharmaceutical batches. caymanchem.com

Foundational Research Gaps and Future Directions for the Chemical Compound

Despite its widespread use, there remain foundational research gaps and promising future directions for this compound and its derivatives.

One significant gap is the incomplete characterization of the physiological and toxicological properties of many of its derivatives. caymanchem.com While the core scaffold is common, the functional and safety profiles of novel, complex molecules incorporating this moiety require thorough investigation.

Future research is likely to continue focusing on several key areas:

Expansion of Therapeutic Targets : The N-benzyl piperidine motif is a versatile tool for medicinal chemists. nih.gov Future work will likely expand its application to new therapeutic targets beyond the central nervous system. Research into its use for developing inhibitors of other enzymes, such as monoacylglycerol lipase (B570770) (MAGL) for neurological disorders, is an active area. unisi.it

Stereoselective Synthesis : The development of new stereoselective synthetic methods will remain a priority. Accessing enantiomerically pure substituted piperidines is crucial for creating more specific and potent drug candidates. thieme-connect.comacs.org This includes the design of novel chiral catalysts and building blocks.

Catalysis and Green Chemistry : There is a continuing drive to develop more efficient, cost-effective, and environmentally friendly synthetic routes. nih.gov This includes the exploration of novel catalytic systems, such as photoredox catalysis, and one-pot reactions that reduce waste and increase yield. researchgate.net

Probing Molecular Interactions : Further detailed studies, including X-ray crystallography and advanced computational modeling, are needed to better understand the specific interactions between N-benzylpiperidine-containing ligands and their biological targets. This knowledge will enable more rational, structure-based drug design. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18ClN B1217240 1-Benzylpiperidine hydrochloride CAS No. 6295-81-4

Properties

CAS No.

6295-81-4

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

1-benzylpiperidine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1,3-4,7-8H,2,5-6,9-11H2;1H

InChI Key

MPPIBJJDFLONMO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC=CC=C2.Cl

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2.Cl

Other CAS No.

6295-81-4

Related CAS

2905-56-8 (Parent)

Synonyms

1-benzylpiperidine
1-benzylpiperidine hydrochloride
N-benzylpiperidine

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Benzylpiperidine Hydrochloride Systems

Comprehensive Analysis of Reaction Pathways

The reactivity of the 1-benzylpiperidine (B1218667) nucleus is governed by the interplay of the tertiary amine, the piperidine (B6355638) ring, and the benzylic group. These functionalities allow for a diverse range of chemical transformations.

Oxidation Reactions and Their Mechanistic Elucidation

The oxidation of 1-benzylpiperidine can occur at the nitrogen atom, the benzylic carbon, or the piperidine ring, depending on the oxidant and reaction conditions.

Kinetic studies on the oxidation of similar cyclic amines, such as piperazines, by N-halo-sulfonamides like bromamine-T (BAT), provide insight into the likely mechanism. The oxidation of piperazines in an acidic medium shows a first-order dependence on both the oxidant and the substrate concentrations, with an inverse fractional order dependence on the hydrogen ion concentration [H⁺]. scirp.org This suggests a mechanism where the protonated form of the amine is in equilibrium with the free amine, and the latter is the reactive species.

The proposed mechanism for the oxidation of 1-benzylpiperidine by an oxidant like BAT involves a rapid pre-equilibrium where the protonated substrate (BH⁺) deprotonates to form the free base (B). This is followed by the rate-determining step, where the free base reacts with the oxidant species (e.g., RNHBr) to form an intermediate complex. This complex then undergoes rapid decomposition to yield the final products, which typically include the corresponding N-oxide and the reduced form of the oxidant. scirp.org For instance, the oxidation of piperazine (B1678402) with BAT has been shown to produce piperazine N-oxide. scirp.org

Separately, the benzyl (B1604629) group itself is susceptible to oxidation. The oxidation of benzyl radicals, which can be formed under certain conditions, proceeds via reaction with molecular oxygen to form a benzylperoxy radical. nih.gov This species is a key intermediate that can lead to products like benzaldehyde, which aids in autoignition processes through chain-branching or energy release. nih.gov

Table 1: Kinetic Data for Oxidation of Piperazines by Bromamine-T

Parameter Observation Implication on Mechanism
Order in [Oxidant] First Oxidant is involved in the rate-determining step.
Order in [Substrate] First Substrate is involved in the rate-determining step.
Order in [H⁺] Inverse fractional The unprotonated form of the amine is the reactive species.
Effect of Products Negligible No product inhibition, suggesting the initial steps are irreversible.

This table summarizes kinetic findings from the oxidation of piperazines, which can be considered analogous to 1-benzylpiperidine. scirp.org

Reduction Chemistry and Stereochemical Outcomes

The reduction of precursors to 1-benzylpiperidine, particularly substituted pyridinium (B92312) salts, is a common method for its synthesis, with significant stereochemical implications. The catalytic hydrogenation of disubstituted pyridines, followed by N-benzylation, often proceeds with high diastereoselectivity. rsc.org

For example, the reduction of methyl-substituted pyridines typically yields the cis-piperidine isomer as the major product under kinetic control. rsc.org The stereochemical outcome is dictated by the approach of hydrogen to the less hindered face of the pyridine (B92270) ring adsorbed on the catalyst surface. Subsequent epimerization under thermodynamic conditions can be used to access the corresponding trans-isomer. The choice of N-protecting group (such as benzyl or Boc) is crucial for controlling these epimerization processes. rsc.org For instance, with a 2,3-disubstituted N-benzyl piperidine, the cis-isomer may have one substituent in an unfavorable axial position, driving the equilibrium towards the trans-isomer upon base-mediated epimerization. rsc.org

Table 2: Stereochemical Outcome of Pyridine Reduction

Precursor Reaction Conditions Major Product (Stereochemistry) Rationale
Disubstituted Pyridine H₂, Catalyst (e.g., PtO₂) cis-disubstituted Piperidine Hydrogen delivery from the less hindered face (Kinetic product). rsc.org

Nucleophilic Substitution Reactions on the Piperidine Ring and Benzyl Group

Both the benzyl group and the piperidine ring can participate in nucleophilic substitution reactions.

On the Benzyl Group: The benzylic position is activated towards both Sₙ1 and Sₙ2 reactions. ucalgary.ca Primary benzylic halides, such as benzyl chloride, typically react via an Sₙ2 pathway. ucalgary.ca However, the formation of a resonance-stabilized benzyl carbocation makes the Sₙ1 pathway also accessible, particularly for secondary or tertiary benzylic systems or under solvolytic conditions. ucalgary.canih.gov The reaction of 1-benzylpiperidine itself can be seen as the result of a nucleophilic substitution where piperidine acts as the nucleophile attacking a benzyl halide. ontosight.ai Studies on the reaction of benzyl benzenesulphonates with aniline (B41778) nucleophiles show that the transition state structure is sensitive to substituents on the nucleophile, substrate, and leaving group. psu.edu

On the Piperidine Ring: Direct nucleophilic substitution on the carbon atoms of the piperidine ring is less common and generally requires activation. Syntheses involving the conversion of 3-chloro-1-benzylpiperidine with nucleophiles like azide (B81097) have shown that such reactions can be accompanied by rearrangement. rsc.org These reactions may proceed through an intermediate aziridinium (B1262131) ion, leading to a mixture of products, such as 2-aminomethyl-1-benzylpyrrolidine and 3-amino-1-benzylpiperidine, demonstrating ring contraction and expansion. rsc.org This highlights the complexity of nucleophilic attacks on the piperidine backbone.

Multicomponent and Cascade Reactions Involving the 1-Benzylpiperidine Nucleus

The 1-benzylpiperidine scaffold is a valuable component in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.

Exploration of Prins Reaction Variants

The Prins reaction is an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org The reaction outcome depends heavily on the conditions. While there are no direct reports of using 1-benzylpiperidine hydrochloride itself as a substrate, a molecule containing the 1-benzylpiperidine nucleus and an alkene functionality could readily participate in Prins-type cyclizations.

The general mechanism involves the protonation of the carbonyl component by an acid, which then acts as an electrophile, attacking the alkene. wikipedia.orgnrochemistry.com This forms a carbocation intermediate that can be trapped by a nucleophile (such as water to form a 1,3-diol), lose a proton to form an allylic alcohol, or react with excess aldehyde to form a dioxane. wikipedia.orgjk-sci.com The presence of the basic nitrogen in the 1-benzylpiperidine moiety could influence the reaction by sequestering the acid catalyst, requiring stoichiometric or excess acid. Alternatively, the nitrogen could act as an internal nucleophile in intramolecular versions of the reaction, leading to the formation of bicyclic structures.

Ugi Four-Component and Related Isocyanide-Based Reactions

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity. It involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. sciepub.comnih.gov

1-Benzylpiperidine can serve as the amine component in the Ugi reaction. researchgate.net The mechanism begins with the formation of an imine (or iminium ion) from the reaction of 1-benzylpiperidine and the aldehyde. nih.gov This is followed by the nucleophilic addition of the isocyanide to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final stable bis-amide product. sciepub.com This reaction has been successfully applied to the synthesis of complex piperidine derivatives, including precursors to potent analgesics like carfentanil. researchgate.net

Table 3: Components of the Ugi Four-Component Reaction

Component Role Example Reactant for 1-Benzylpiperidine Systems
Amine Nucleophile, forms imine 1-Benzylpiperidine
Carbonyl Electrophile, forms imine Benzaldehyde
Carboxylic Acid Proton source, provides acyl group Acetic Acid
Isocyanide C-nucleophile tert-Butyl isocyanide

This table outlines the roles of the four components in a typical Ugi reaction involving 1-benzylpiperidine. sciepub.comnih.gov

Spectroscopic and Kinetic Studies of Reaction Intermediates

The investigation into the chemical reactivity of this compound often involves elucidation of its reaction mechanisms, a critical aspect of which is the study of reaction intermediates. Spectroscopic and kinetic studies are paramount in providing insights into the transient species that are formed and consumed during a chemical transformation. These studies not only help in understanding the reaction pathway but are also crucial for optimizing reaction conditions to achieve desired products.

Real-Time Monitoring of Reaction Progress

Real-time monitoring of chemical reactions involving this compound provides a continuous stream of data, allowing for a detailed kinetic analysis and the observation of short-lived intermediates. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose.

A common reaction of this compound is the catalytic hydrogenolysis of the N-benzyl group to yield piperidine and toluene (B28343). This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The progress of this debenzylation can be monitored in real-time using proton NMR (¹H NMR) spectroscopy. By tracking the disappearance of the benzyl proton signals of the starting material and the appearance of the signals corresponding to the product, a kinetic profile of the reaction can be constructed.

For instance, in a hypothetical study, the debenzylation of this compound could be monitored by observing the decrease in the intensity of the characteristic singlet of the benzylic protons (–CH₂–Ph) and the aromatic protons of the benzyl group. Simultaneously, the emergence of the signal for the N-H proton of the resulting piperidinium (B107235) ion and the signals for toluene can be tracked.

Hypothetical Real-Time ¹H NMR Monitoring of this compound Hydrogenolysis

Time (minutes)Concentration of this compound (M)Concentration of Piperidine Hydrochloride (M)Concentration of Toluene (M)
00.1000.0000.000
100.0750.0250.025
200.0560.0440.044
300.0420.0580.058
600.0180.0820.082
900.0070.0930.093
120<0.001>0.099>0.099

From such data, kinetic parameters like the reaction rate constant can be determined. Studies on analogous systems, such as the Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline, have employed similar methodologies to establish reaction kinetics and have shown that the reaction can follow complex kinetic models, such as the Langmuir-Hinshelwood model, which considers the adsorption of reactants onto the catalyst surface. researchgate.net

Characterization of Transient Species

The direct observation and characterization of transient species are often challenging due to their low concentration and short lifetimes. Advanced techniques like stopped-flow spectroscopy are employed to study fast reactions and identify intermediates that exist on the millisecond timescale. wikipedia.orglibretexts.orgphotophysics.combiologic.net

In the context of the catalytic debenzylation of this compound, several transient species are proposed to exist on the catalyst surface. The reaction mechanism is believed to involve the oxidative addition of the C-N bond to the palladium(0) surface, forming a palladium-hydride species and a coordinated benzylamine (B48309) moiety. Subsequent reductive elimination would then yield the debenzylated product.

While direct spectroscopic data for this compound itself is scarce in publicly available literature, studies on similar benzylamine derivatives provide valuable insights. For example, stopped-flow spectrophotometry has been used to characterize enzyme-substrate complexes in the anaerobic reduction of benzylamine oxidase. nih.gov In these studies, transient intermediates were identified by their unique absorption spectra, with broad difference absorption bands appearing at specific wavelengths. nih.gov

For the palladium-catalyzed hydrogenolysis of this compound, one could hypothesize the formation of transient organometallic intermediates. These might include a π-benzylpalladium complex, which could be a key intermediate in the cleavage of the C-N bond. The characterization of such species would likely involve a combination of techniques, including cryo-spectroscopy to trap the intermediates at low temperatures and advanced mass spectrometry techniques.

Facilitating the deprotection of N-benzyl groups using a mixed catalyst system, such as palladium-on-carbon combined with niobic acid-on-carbon, has been shown to enhance reaction rates. acs.org This suggests that the acidic co-catalyst may play a role in the formation or stabilization of key transient species, potentially by protonating the amine and making the C-N bond more susceptible to cleavage.

Plausible Transient Species in the Hydrogenolysis of this compound and Spectroscopic Signatures

Plausible Transient SpeciesPotential Spectroscopic Characterization MethodHypothetical Spectroscopic Signature
Palladium-hydride speciesIn-situ IR SpectroscopyCharacteristic Pd-H stretching frequency
π-Benzylpalladium complexIn-situ NMR Spectroscopy (¹³C)Shift in the signals of the benzylic carbon and aromatic carbons
Adsorbed 1-benzylpiperidine on Pd surfaceSurface-Enhanced Raman Spectroscopy (SERS)Changes in the vibrational modes of the piperidine and benzyl groups

It is important to note that the detailed mechanistic picture and the definitive characterization of transient intermediates for the reactions of this compound remain an active area of research. The application of advanced spectroscopic and kinetic techniques will be instrumental in further unraveling the intricacies of its chemical reactivity.

Advanced Structural Characterization and Analytical Research for 1 Benzylpiperidine Hydrochloride

High-Resolution Spectroscopic Techniques for Molecular Architecture

High-resolution spectroscopic methods are instrumental in defining the intricate molecular structure of 1-benzylpiperidine (B1218667) hydrochloride. These techniques provide detailed information on the connectivity of atoms, the masses of molecular fragments, and the nature of chemical bonds and electronic environments within the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-benzylpiperidine hydrochloride, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

In the ¹H NMR spectrum of the free base, 1-benzylpiperidine, the aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.10-7.61 ppm. The benzylic protons (CH₂) adjacent to the nitrogen and the piperidine (B6355638) ring protons show characteristic shifts that are influenced by their chemical environment. For instance, in a study using DMSO as a solvent, the benzytlic protons appeared as a singlet at 3.77 ppm, while the piperidine protons showed multiplets at various other shifts. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. For 1-benzylpiperidine, the carbon atoms of the benzyl group and the piperidine ring resonate at distinct chemical shifts. In DMSO, the aromatic carbons show signals between δ 126.94 and 138.63 ppm, while the piperidine carbons are found at δ 24.51, 26.08, and 54.59 ppm, with the benzylic carbon at 64.02 ppm. rsc.org The formation of the hydrochloride salt will induce shifts in these signals, particularly for the protons and carbons near the protonated nitrogen atom, due to the change in the electronic environment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Benzylpiperidine (free base) in DMSO rsc.org

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH7.61-7.58 (m, 3H), 7.50-7.44 (m, 4H)138.63, 129.35, 128.19, 126.94
Benzyl CH₂3.77 (s, 1H)64.02
Piperidine CH₂ (α to N)2.70 (s, 1H)54.59
Piperidine CH₂1.89-1.88 (d, 2H), 1.79-1.78 (d, 2H)26.08, 24.51

Note: Data is for the free base. The hydrochloride salt will exhibit different chemical shifts, particularly for nuclei close to the nitrogen atom.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of this compound. The technique can distinguish between compounds with the same nominal mass but different elemental compositions.

For the free base, 1-benzylpiperidine, the exact mass can be calculated and compared to the experimentally determined value. The molecular formula of 1-benzylpiperidine is C₁₂H₁₇N, with a computed exact mass of 175.1361 g/mol . nih.gov HRMS analysis would yield a mass-to-charge ratio (m/z) that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. When analyzing the hydrochloride salt, the protonated molecule [M+H]⁺ would be observed, and its precise mass would be used for confirmation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibration of the protonated piperidine nitrogen is a key feature, typically appearing as a broad band in the region of 2400-2800 cm⁻¹. Other significant bands include the C-H stretching vibrations of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹), and C-N stretching vibrations. The gas-phase IR spectrum of the related compound 4-benzylpiperidine (B145979) shows prominent peaks that can be used for comparison. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of piperidine hydrochloride, a related compound, shows distinct peaks that can help in the analysis of this compound. chemicalbook.com For instance, the aromatic ring vibrations in this compound are expected to produce strong Raman signals.

Table 2: Key FT-IR and Raman Vibrational Modes for this compound

Vibrational Mode Expected FT-IR Region (cm⁻¹) Expected Raman Region (cm⁻¹)
N⁺-H Stretch2400-2800 (broad)
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch2850-29702850-2970
Aromatic C=C Stretch1450-16001450-1600
C-N Stretch1000-12501000-1250

Electronic Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transitions

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and photoluminescence spectroscopy, investigates the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzyl group. The π → π* transitions of the aromatic ring typically result in strong absorptions in the ultraviolet region, generally below 300 nm. In a study of a related compound, 4-anilino-1-benzylpiperidine, absorption maxima (λmax) were observed at 249 and 296 nm. caymanchem.com The specific absorption maxima and molar absorptivity are dependent on the solvent used.

Photoluminescence Spectroscopy: Some benzylpiperidine derivatives have been shown to exhibit fluorescence. For instance, piperidine-substituted naphthalimide derivatives have been studied for their solvatochromic and fluorescence properties. researchgate.net While this compound itself is not typically considered a strong fluorophore, investigation of its photoluminescence properties could reveal information about its excited states and potential for light emission under certain conditions.

X-ray Crystallography and Solid-State Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Conformation and Packing

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure and crystal packing of a compound. ncl.ac.uknih.gov If suitable single crystals of this compound can be grown, this technique can provide a detailed picture of its solid-state architecture.

The analysis would reveal the conformation of the piperidine ring (typically a chair conformation) and the orientation of the benzyl group relative to the piperidine ring. It would also show the ionic interaction between the protonated piperidinium (B107235) cation and the chloride anion. Furthermore, the crystal packing arrangement, including any hydrogen bonding and other intermolecular forces that stabilize the crystal lattice, would be elucidated. mdpi.com This information is crucial for understanding the physical properties of the solid material.

Powder X-ray Diffraction for Polymorphism and Amorphous Characterization

Powder X-ray Diffraction (PXRD) is a cornerstone technique in solid-state characterization of pharmaceutical compounds like this compound. It provides critical information on the long-range crystalline order, allowing for the identification of different polymorphic forms or the characterization of an amorphous state. Polymorphs, which are different crystalline arrangements of the same molecule, can exhibit distinct physicochemical properties, including solubility, melting point, and stability.

The PXRD pattern is a unique fingerprint for a specific crystalline solid. The diffraction angle (2θ) and intensity of the scattered X-rays are recorded. Crystalline materials produce a pattern of sharp, well-defined peaks, whereas amorphous materials, lacking long-range order, generate a broad, diffuse halo.

While specific PXRD data for this compound is not widely available in public literature, the characterization of any new batch or formulation would necessitate such analysis. For instance, studies on related complex heterocyclic compounds emphasize the importance of PXRD to identify potential polymorphic forms, which could lead to inconsistencies in biological or chemical studies. rsc.org A typical PXRD experiment would involve irradiating a powdered sample of this compound with monochromatic X-rays and recording the resulting diffraction pattern. The resulting data would be used to confirm batch-to-batch consistency, identify the crystalline form, and assess its purity against known reference standards.

Chromatographic and Electrophoretic Separation Sciences

Separation techniques are vital for determining the purity of this compound and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) represent the primary methods for achieving high-resolution separation.

Advanced High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a fundamental technique for the purity assessment and quantification of non-volatile compounds like this compound. Advanced HPLC methods, including chiral chromatography, offer high resolution and sensitivity. Research on compounds containing the N-benzylpiperidine moiety, such as Donepezil hydrochloride, provides a framework for the analytical approach to this compound. chalcogen.ro

A chiral, stability-indicating HPLC method developed for Donepezil hydrochloride demonstrates the capability to separate enantiomers and monitor degradation products. chalcogen.ro Such a method would be invaluable for ensuring the stereochemical purity of related compounds. The separation is typically achieved on a specialized chiral stationary phase with a mobile phase consisting of a non-polar organic solvent modified with an alcohol and a small amount of an amine to improve peak shape. chalcogen.ro Method validation would be performed to establish linearity, precision, accuracy, and detection limits. chalcogen.ro

Table 1: Representative Chiral HPLC Method Parameters for an N-Benzylpiperidine Moiety Based on a method for Donepezil hydrochloride, applicable for this compound analysis. chalcogen.ro

Parameter Value
Column Chiralcel-OJ-H (250 × 4.6 mm i.d.)
Mobile Phase Ethanol:n-Hexane:Triethylamine (20:80:0.3, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 268 nm
Linearity Range 25 - 2500 ng/mL (r = 0.999)
Limit of Detection (LOD) 10 ng/mL

| Recovery | 98.0% - 100.8% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For molecules containing polar functional groups with active hydrogens, such as the secondary amine in piperidine precursors or related impurities, chemical derivatization is often employed. researchgate.net This process modifies the analyte to increase its volatility and thermal stability, making it more suitable for GC analysis. researchgate.netsigmaaldrich.com Common derivatization reactions include silylation (e.g., with BSTFA) or acylation (e.g., with perfluoro-anhydrides). sigmaaldrich.comnih.gov

However, some basic compounds can be analyzed directly. A study on N-benzylpiperazine (BZP), a compound structurally similar to 1-benzylpiperidine, developed a validated GC-MS method without a derivatization step. rsc.org The method utilized a simple liquid-liquid extraction for sample preparation and was successfully applied to clinical plasma samples. rsc.org This indicates that direct GC-MS analysis of 1-benzylpiperidine may be feasible, providing a rapid and cost-effective analytical approach. The mass spectrometer provides definitive identification based on the molecule's fragmentation pattern.

Table 2: Validation Data for a Derivatization-Free GC-MS Method for N-Benzylpiperazine This data for a related compound illustrates the performance achievable for direct analysis of benzylpiperidine derivatives. rsc.org

Parameter Value
Extraction Recovery 68%
Intra-day Precision (RSD%) < 5%
Inter-day Precision (RSD%) < 5%
Limit of Detection (LOD) 24.8 ng/mL
Limit of Quantification (LOQ) 82.7 ng/mL

| Calibration Curve Range | 82.7 - 1000 ng/mL (r² > 0.999) |

Capillary Electrophoresis for High-Efficiency Separations

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that use an electric field to separate analytes in a narrow capillary. wikipedia.org Capillary Zone Electrophoresis (CZE), the simplest mode of CE, separates ions based on their charge-to-mass ratio and the electroosmotic flow (EOF) within the capillary. sciex.com This technique offers advantages of high efficiency, short analysis times, and minimal consumption of sample and reagents, making it a green alternative to HPLC. nih.gov

CE is particularly well-suited for the analysis of charged molecules like this compound. It has been used effectively for the chiral separation of related benzylpiperidine derivatives, demonstrating its power in assessing enantiomeric purity. google.com In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE), such as a phosphate (B84403) or borate (B1201080) buffer. youtube.com A high voltage is applied across the capillary, causing analytes to migrate at different velocities toward the detector. Coupling CE with mass spectrometry (CE-MS) provides highly selective and sensitive detection, making it ideal for complex analytical challenges. nih.gov

Table 3: Typical Parameters for Capillary Zone Electrophoresis (CZE) Analysis General parameters applicable for the analysis of basic hydrochloride salts like this compound. nih.govyoutube.com

Parameter Description
Capillary Fused-silica, typically 50-75 µm inner diameter
Background Electrolyte (BGE) Volatile buffers for MS compatibility (e.g., 20 mM Ammonium Hydrogen Carbonate)
Voltage 15-30 kV
Injection Hydrodynamic or Electrokinetic
Detection UV or Mass Spectrometry (MS)

| Temperature | Controlled, typically at 25°C |

Electrochemical Characterization of this compound Systems

Electrochemical methods provide valuable insight into the redox properties of molecules, which can be relevant to their mechanism of action, stability, and potential for metabolic transformation.

Cyclic Voltammetry and Square Wave Voltammetry for Redox Properties

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are powerful electroanalytical techniques for investigating the redox behavior of chemical compounds. CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction potentials. SWV is a pulse technique that offers enhanced sensitivity and is effective at minimizing background capacitive currents, making it well-suited for quantitative analysis. medwinpublishers.commaciassensors.com

Studies on molecules containing the N-benzylpiperidine scaffold have demonstrated the utility of these techniques. The electrochemical behavior of N-benzyl-4-piperidone curcumin (B1669340) analogs was investigated using CV and differential pulse voltammetry. nih.gov The research revealed that the N-benzyl derivatives undergo an irreversible, two-electron oxidation process that is controlled by diffusion. nih.gov The oxidation potentials were found to correlate well with theoretical values obtained from density functional theory (DFT) calculations. nih.gov This suggests that the N-benzylpiperidine core is the site of electrochemical activity. Similar CV studies have been performed on other complex molecules incorporating the 1-benzylpiperidine moiety, confirming its redox-active nature. bohrium.comtandfonline.comresearchgate.net

Table 4: Experimental Electrochemical Data for N-Benzyl-4-Piperidone Analogs Data demonstrates the oxidation potential range for the N-benzylpiperidine scaffold. nih.gov

Compound Substituent Oxidation Potential (Ep, V) Process Characteristics
H 0.86 Irreversible, 2-electron, diffusion-controlled
Br 0.81 Irreversible, 2-electron, diffusion-controlled
Cl 0.82 Irreversible, 2-electron, diffusion-controlled
CF₃ 0.84 Irreversible, 2-electron, diffusion-controlled

These electrochemical characterizations are crucial for understanding the electronic properties of this compound and can inform its behavior in different chemical and biological environments.

Theoretical and Computational Chemistry Studies on 1 Benzylpiperidine Hydrochloride

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, dictated by its electron distribution and nuclear arrangement. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculation

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of pharmaceutical interest. The geometry optimization process within DFT seeks to find the lowest energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. This is achieved by calculating the forces on each atom and adjusting their positions iteratively until a minimum on the potential energy surface is reached mdpi.comuci.edu.

For molecules containing piperidine (B6355638) rings, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in predicting geometric parameters. In a study of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, a compound with a similar core structure, DFT calculations were performed to obtain the optimized geometry nih.gov. The resulting bond lengths and angles from such calculations are typically in close agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical model ijcps.org. For instance, in a related coumarin (B35378) derivative containing a benzylpiperidine moiety, DFT calculations at the B3LYP/6–311++G(d,p) level provided detailed bond lengths and angles for the most stable molecular structure .

It is important to note that for 1-benzylpiperidine (B1218667) hydrochloride, the protonation of the piperidine nitrogen would lead to slight elongations of the N-C bonds and changes in the bond angles around the nitrogen atom compared to its neutral counterpart, reflecting the change in hybridization and electrostatic environment.

Table 1: Representative DFT-Calculated Geometric Parameters for a Benzylpiperidine Derivative (Note: Data is for 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, as a model for the core structure.)

Parameter Bond/Angle Calculated Value
Bond Length C-N (piperidine ring) ~1.46 Å
Bond Length N-CH₂ (benzyl) ~1.47 Å
Bond Angle C-N-C (piperidine ring) ~112°
Bond Angle C-N-CH₂ (benzyl) ~110°

This table is interactive. Click on headers to sort.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule youtube.com. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity and greater polarizability dergipark.org.tr.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity ijopaar.commdpi.com:

Ionization Potential (I): Approximated as I = -EHOMO

Electron Affinity (A): Approximated as A = -ELUMO

Chemical Hardness (η): η = (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Softness (σ): σ = 1 / η.

Electronegativity (χ): χ = (I + A) / 2.

Chemical Potential (μ): μ = -χ.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the global electrophilic power of a molecule.

For 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, DFT calculations provided values for these parameters. The HOMO was found to be localized on the benzylpiperidine moiety, while the LUMO was distributed over the trimethylbenzyl group, indicating the likely regions for nucleophilic and electrophilic attack, respectively. The calculated HOMO-LUMO gap for this molecule was -5.7390 eV nih.gov. The protonation in 1-benzylpiperidine hydrochloride would significantly lower the HOMO and LUMO energy levels due to the positive charge, likely increasing the HOMO-LUMO gap and thus enhancing its kinetic stability.

Table 2: Calculated Quantum Chemical Parameters for a 1-Benzylpiperidine Derivative (Note: Data for 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine at the B3LYP/6–311++G(d,p) level.) nih.gov

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -5.6190
Lowest Unoccupied Molecular Orbital Energy ELUMO 0.1200
Energy Gap ΔE -5.7390
Ionization Potential I 5.6190
Electron Affinity A -0.1200
Chemical Hardness η 2.8695
Global Softness σ 0.3485
Electrophilicity Index ω 10.8464

This table is interactive. Click on headers to sort.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework . The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). For complex molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the low-energy conformers to achieve good agreement with experimental data soton.ac.uk. Experimental ¹³C NMR data for 1-benzylpiperidine shows characteristic peaks for the piperidine and benzyl (B1604629) carbons nih.gov. For instance, the benzylic CH₂ carbon appears around 64.0 ppm, while the piperidine carbons adjacent to the nitrogen are observed at approximately 54.6 ppm rsc.org. Computational predictions for similar piperidine structures have shown that DFT methods can reproduce experimental shifts with high accuracy soton.ac.ukunomaha.edu.

Table 3: Experimental ¹³C NMR Chemical Shifts for 1-Benzylpiperidine nih.govrsc.org

Carbon Atom Chemical Shift (δ, ppm)
C-α (Piperidine) 54.59
C-β (Piperidine) 26.08
C-γ (Piperidine) 24.51
Benzylic CH₂ 64.02
C-ipso (Phenyl) 138.63
C-ortho/meta/para (Phenyl) 129.35, 128.19, 126.94

This table is interactive. Click on headers to sort.

IR Frequencies: Theoretical vibrational (IR) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements youtube.comnih.gov. DFT calculations, such as those at the B3LYP/6-31G* level, can predict the vibrational frequencies and intensities ultraphysicalsciences.org. The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve the correlation with experimental spectra nih.gov. For 1-benzylpiperazine, a structurally related compound, DFT calculations have been used to assign the observed FT-IR and FT-Raman bands, including the characteristic C-H stretching modes of the phenyl ring (around 3060 cm⁻¹) and the CH₂ groups (around 2800-3000 cm⁻¹) ultraphysicalsciences.org. Similar calculations for 1-benzylpiperidine would allow for a detailed assignment of its vibrational modes.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics excels at describing the electronic structure of a single, static conformation, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time mdpi.com. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Exploration of Conformational Landscapes and Torsional Barriers

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The key degrees of freedom include the chair-boat interconversion of the piperidine ring and the rotation around the C-N bond connecting the benzyl group to the piperidine ring.

A potential energy surface (PES) scan is a computational technique used to explore these conformational changes systematically. In a PES scan, a specific dihedral angle is incrementally rotated, and at each step, the energy of the molecule is minimized with respect to all other geometric variables uni-muenchen.deq-chem.com. This process maps out the energy as a function of the dihedral angle, revealing the low-energy conformers (minima) and the energy barriers (maxima, or transition states) that separate them. For 1-benzylpiperidine, a PES scan of the C-C-N-C dihedral angle would elucidate the rotational barrier and the preferred orientation of the benzyl group relative to the piperidine ring. Such analyses are crucial for understanding the molecule's three-dimensional shape and flexibility, which are key determinants of its biological activity nih.gov.

Solvent Effects on Molecular Structure and Dynamics

The structure and dynamics of a molecule, particularly a charged species like this compound, are significantly influenced by the solvent. MD simulations are exceptionally well-suited for studying these effects by explicitly including solvent molecules (e.g., water) in the simulation box mdpi.com.

For this compound in an aqueous solution, the simulation would show the formation of a hydration shell around the molecule. Water molecules would form strong hydrogen bonds with the protonated piperidinium (B107235) nitrogen (N⁺-H) and interact with the chloride counter-ion (Cl⁻) nih.govrsc.org. These specific solute-solvent interactions can stabilize certain molecular conformations over others. For example, studies on fluorinated piperidines have computationally demonstrated that solvation and solvent polarity play a major role in determining the preferred conformation researchgate.net. The explicit inclusion of solvent provides a more realistic model than gas-phase calculations or implicit solvent models, capturing the dynamic interplay between the solute and its environment that governs its conformational equilibrium and reactivity in solution frontiersin.org.

Computational Studies of Intermolecular Interactions

The hydrochloride salt of 1-Benzylpiperidine introduces a protonated piperidinium ring, which, along with the aromatic benzyl group, creates a molecule capable of a diverse range of intermolecular interactions. Computational models, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are instrumental in dissecting these forces.

Ligand-Macromolecule Docking Simulations for Interaction Site Prediction (e.g., in material science)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net While extensively used in drug discovery, these simulations are also valuable in material science for predicting how small molecules might interact with polymer surfaces, nanoparticles, or other macromolecules. mdpi.comresearchgate.netabo.fi

For this compound, docking simulations could be employed to predict its binding mode to a polymer surface functionalized with various chemical groups. For instance, a polymer surface containing aromatic moieties or oxygen-rich functional groups could serve as a target.

Interaction Site Prediction:

In a hypothetical docking simulation of this compound with a polymer surface, the following interactions would be key in determining the preferred binding sites:

Electrostatic Interactions and Hydrogen Bonding: The positively charged piperidinium moiety would be strongly attracted to negatively charged or polar regions of a polymer surface. If the surface contains ether, carbonyl, or hydroxyl groups, the N-H of the piperidinium would likely form strong hydrogen bonds with these oxygen atoms. Computational studies on the interaction of protonated amines with surfaces confirm the dominance of these electrostatic and hydrogen bonding forces. nih.govmdpi.com

π-Interactions: The benzyl group would preferentially interact with aromatic regions of the polymer surface through π-stacking. Alternatively, it could interact with polar C-H bonds on the polymer surface.

A typical output from a docking simulation would provide a binding affinity score (often in kcal/mol) and a predicted binding pose. The binding pose would visualize the specific interactions between the ligand and the macromolecule.

Table 2: Hypothetical Docking Simulation Results for this compound with a Functionalized Polymer Surface
Polymer Surface Functional GroupPredicted Primary InteractionContributing Secondary InteractionsHypothetical Binding Affinity Range (kcal/mol)
Carboxylate (-COO⁻)Ionic Interaction/Salt BridgeHydrogen Bonding-7 to -10
Phenylπ-Stacking / Cation-πVan der Waals-4 to -6
Hydroxyl (-OH)Hydrogen BondingVan der Waals-5 to -7
Poly(ethylene glycol) (-O-CH₂-CH₂-)Hydrogen Bonding (with ether oxygen)Van der Waals-4 to -6

These computational approaches, from the fundamental analysis of non-covalent interactions to predictive docking simulations, provide a detailed theoretical framework for understanding the behavior of this compound at the molecular level. Such studies are crucial for the rational design of materials and systems where the specific interactions of this compound are of interest.

Applications and Advanced Research Trajectories in Chemical Sciences

Role as a Core Building Block in Advanced Organic Synthesis

The utility of 1-benzylpiperidine (B1218667) hydrochloride is well-established in organic synthesis, where it functions as a key intermediate. The benzyl (B1604629) group often serves as a stable and reliable protecting group for the piperidine (B6355638) nitrogen, which can be removed under specific conditions, allowing for further functionalization. This strategy is fundamental in the multi-step synthesis of complex molecular architectures.

While its role in medicinal chemistry is extensive, 1-benzylpiperidine is also a crucial starting material for a range of non-pharmaceutical organic structures, particularly in the development of specialized ligands and chemical probes. Researchers utilize the 1-benzylpiperidine moiety as a core scaffold to build molecules designed for specific chemical interactions and properties.

For instance, the scaffold is used to synthesize ligands for biological receptors to study their structure and function. mdpi.comnih.govcsic.es Derivatives are also prepared as precursors for Schiff bases, which have been investigated for their antimicrobial properties. smolecule.com In the field of materials science, 1-benzylpiperidine derivatives are integral to creating larger, functional molecules. One notable example is the synthesis of N,N′-bis(4-(1-benzylpiperidine))perylene-3,4,9,10-tetracarboxylic diimide. tandfonline.comutah.edu This molecule is designed for self-assembly into one-dimensional nanostructures with specific optical properties. tandfonline.comresearchgate.net Furthermore, the 1-benzylpiperidine motif has been incorporated into metallophthalocyanine complexes to study their electrochemical behaviors. bohrium.com

Application AreaSynthesized Structure ExamplePurpose/Function
Ligand Synthesis1-Aralkyl-4-benzylpiperidine derivativesProbing sigma (σ) receptor binding sites. tandfonline.com
Material PrecursorsN,N′-bis(4-(1-benzylpiperidine))perylene diimideSelf-assembly into fluorescent 1D nanobelts. tandfonline.comresearchgate.net
Electrochemical Materials1-Benzylpiperidin-4-oxy substituted phthalocyaninesCreating complexes with specific redox properties. bohrium.com
Chemical IntermediatesSchiff bases from 1-benzylpiperidine-4-carbaldehydeInvestigating potential antimicrobial activity. smolecule.com

The piperidine structure is a common scaffold in the design of chiral molecules. While 1-benzylpiperidine hydrochloride itself is achiral, it serves as a foundational building block for the synthesis of more complex chiral ligands used in asymmetric synthesis and analysis. The stereospecific (S)-configuration of derivatives like (S)-1-Benzyl-piperidine-2-carboxylic acid imparts distinct physicochemical properties that are valuable in asymmetric catalysis and drug design.

The synthesis of such chiral derivatives can be achieved using chiral starting materials or through catalytic processes that ensure specific stereochemistry. For example, chiral amino alcohols incorporating the piperidine framework have been explored as ligands for transition metal complexes that catalyze asymmetric reactions. researchgate.net In other research, asymmetric synthesis has been used to produce specific enantiomers of N-benzyl-piperidone derivatives, which are themselves important chiral building blocks. ntu.edu.sg These examples underscore the role of the benzylpiperidine core as a key structural element in the architecture of sophisticated chiral molecules, even if it does not act as a classical chiral auxiliary (a temporary chiral directing group).

Research FocusExample Derivative/SystemKey Finding or Application
Chiral Ligand Synthesis(S)-1-Benzyl-piperidine-2-carboxylic acidA versatile chiral building block for drug design and asymmetric catalysis.
Asymmetric CatalysisChiral amino alcohols based on the piperidine scaffoldServe as ligands for transition metals in asymmetric hydroamination reactions. researchgate.net
Asymmetric Synthesis of Building Blocks(R)-N-benzyl-5-methylhydroxy-piperidoneAchieved via a diastereoselective aldol (B89426) reaction using a chiral auxiliary. ntu.edu.sg
Ligands for Biological TargetsConstrained 3,6-disubstituted piperidine derivativesIntroduction of specific stereochemistry (e.g., (-)-enantiomeric (S,S) versions) leads to high-potency ligands for monoamine transporters. nih.gov

Contributions to Materials Science and Polymer Chemistry

The structural characteristics of 1-benzylpiperidine make it a candidate for integration into various materials to impart specific properties. Its derivatives are explored for their potential to create functional materials with tailored characteristics.

1-Benzylpiperidine is noted for its use in the formulation of polymers and resins. chemimpex.com Its incorporation aims to enhance the mechanical properties and thermal stability of the final materials, making it a valuable component in the production of durable plastics. chemimpex.com Patent literature indicates that 1-benzylpiperidine is a potential component, among other piperidine compounds, for use as a catalyst or modifier in epoxy resin systems and for creating modified rubbers. googleapis.comgoogle.com For instance, it has been listed as a potential amine compound for creating cure-inhibited epoxy resin compositions used in laminates. googleapis.com However, detailed studies focusing specifically on the direct incorporation of the 1-benzylpiperidine moiety into polymer backbones and the resulting changes in polymer properties are not extensively detailed in the surveyed scientific literature.

The addition of 1-benzylpiperidine to resin and polymer formulations is intended to improve their mechanical and thermal performance. chemimpex.com The rationale is that the rigid piperidine ring can add structural integrity, while the benzyl group can influence intermolecular interactions within the material matrix. While the enhancement of thermal and thermo-oxidative stability is a key goal, researchgate.net specific, quantitative data from research studies detailing these improvements in materials containing this compound were not prominent in the available literature. Research on poly(phenylene-co-arylene ether) multiblock copolymers has shown that the choice of different hydrophobic structures significantly influences properties like the glass-transition temperature (Tg), but these studies did not involve the 1-benzylpiperidine moiety. acs.org

The 1-benzylpiperidine structure has been successfully integrated into complex supramolecular systems, demonstrating its utility in creating ordered, functional assemblies.

Self-Assembling Systems: A notable example involves the derivative N,N′-bis(4-(1-benzylpiperidine))perylene-3,4,9,10-tetracarboxylic diimide. This molecule has been shown to self-assemble into well-defined, one-dimensional nanobelts that exhibit strong fluorescence, highlighting its application in creating photoactive nanomaterials. tandfonline.comresearchgate.net

Host-Guest Systems: In the realm of host-guest chemistry, 1-benzylpiperidine has been used as a guest molecule to study intermolecular forces. Specifically, it served as a model fragment to probe halogen bonding interactions with functionalized gold nanoparticles acting as the host system. nih.gov

Crystal Engineering: In crystallography, derivatives such as 1-benzyl-4-hydroxypiperidine-4-carboxamide (B1344570) utilize their hydroxyl and carboxamide groups to form extensive hydrogen-bonded networks, which aid in the controlled formation of supramolecular assemblies. smolecule.com

While there is significant research into Metal-Organic Frameworks (MOFs) using related cyclic amines like piperazine (B1678402), inter-chem.plambeed.com direct integration of 1-benzylpiperidine itself as a primary linker in common MOF structures is not widely reported. However, its derivatives have been used to functionalize larger structures, such as phthalocyanines, which can then be part of larger, ordered materials. bohrium.com

Supramolecular SystemRole of Benzylpiperidine DerivativeResearch Finding
Self-AssemblyN,N′-bis(4-(1-benzylpiperidine))perylene diimideForms well-defined, fluorescent 1D nanobelts through π-π stacking. tandfonline.comresearchgate.net
Host-Guest Chemistry1-Benzylpiperidine (as a guest fragment)Used to probe and assess the strength of halogen bonding interactions with host molecules. nih.gov
Crystal Engineering1-Benzyl-4-hydroxypiperidine-4-carboxamideHydroxyl and amide groups facilitate hydrogen-bonded networks, aiding supramolecular assembly. smolecule.com
Functional Materials1-Benzylpiperidin-4-oxy substituted phthalocyaninesActs as a substituent to create novel phthalocyanine (B1677752) complexes with specific electrochemical properties. bohrium.com

Catalytic Applications in Chemical Transformations

The versatility of the 1-benzylpiperidine scaffold allows its use in modern catalytic systems, both as a directing ligand in metal-catalyzed reactions and potentially as a primary organocatalyst.

Use as Ligands in Transition Metal-Catalyzed Processes

For instance, new phosphine-based ligands are synthesized for use in various transition-metal catalyzed cross-coupling reactions. tum.de The design of such ligands often focuses on creating significant steric hindrance around the metal, a feature that is critical for both catalytic activity and the stabilization of reactive intermediates. rutgers.edutum.de The principles of ligand design, such as those applied to N-heterocyclic carbenes (NHCs) or dialkylbiaryl phosphines, could conceptually be extended to derivatives of 1-benzylpiperidine to create novel catalytic systems. rutgers.edutum.de The goal is often to develop modular syntheses for these ligands from inexpensive and readily available starting materials, allowing for systematic tuning of their properties. rutgers.edu

Exploration as Organocatalysts in Stereoselective Reactions

Organocatalysis, where a small organic molecule accelerates a chemical reaction, has become a powerful tool in chemical synthesis. mdpi.com Piperidine and its derivatives are known to function as effective basic catalysts in various organic transformations. researchgate.net The focus in advanced research is often on stereoselectivity—the ability to control the three-dimensional arrangement of atoms in the product.

Axially chiral organocatalysts, for example, have been designed to facilitate asymmetric cascade reactions, yielding products with high enantioselectivity. snnu.edu.cnrsc.org These complex catalysts often feature multiple functional groups, such as a pyrrole (B145914) ring and a chiral backbone, which work in concert to control the stereochemical outcome of the reaction. snnu.edu.cnrsc.org DFT calculations and experimental data suggest that non-covalent interactions like hydrogen bonds and π–π stacking between the catalyst and the substrates are key to achieving high stereoselectivity. snnu.edu.cnrsc.org While 1-benzylpiperidine itself is not an axially chiral molecule, its basic nitrogen atom makes it a candidate for incorporation into more complex chiral catalyst frameworks or for use as a simple base in stereoselective processes where other components of the reaction mixture impart the stereocontrol.

Research in Environmental Chemistry and Green Chemistry Initiatives

The principles of green chemistry, which encourage the development of environmentally benign chemical processes, are increasingly important. Research on this compound aligns with these initiatives, particularly in the areas of corrosion inhibition and the development of sustainable synthetic methods.

Theoretical and Experimental Investigations of Corrosion Inhibition Mechanisms

This compound is part of a class of organic compounds investigated for their ability to protect metals from corrosion, particularly in acidic environments. The primary mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier. nih.govresearchgate.net

Research combines experimental techniques with theoretical calculations to understand this process in detail. nih.gov Experimental methods like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) are used to quantify the inhibition efficiency. nih.govresearchgate.net These studies often reveal that such inhibitors can act on both the anodic (metal dissolution) and cathodic (hydrogen evolution) processes, classifying them as mixed-type inhibitors. researchgate.net

Theoretical studies using Density Functional Theory (DFT), Monte Carlo (MC), and Molecular Dynamics (MD) simulations provide molecular-level insights. nih.gov These calculations can predict the adsorption energy, the orientation of the molecule on the metal surface, and identify the specific atoms involved in the interaction. For nitrogen-containing organic inhibitors, heteroatoms like nitrogen and any oxygen atoms present, along with aromatic rings, are typically the primary sites for adsorption onto the metal. nih.govresearchgate.net The process can involve both physical adsorption (physisorption) and chemical bond formation (chemisorption). nih.gov

Table 1: Comparison of Experimental and Theoretical Corrosion Inhibition Data

Development of Sustainable and Atom-Economical Synthetic Routes

Green chemistry emphasizes the design of synthetic processes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. rsc.org Researchers are actively developing sustainable and atom-economical routes for the synthesis of N-heterocycles like 1-benzylpiperidine. mdpi.com

Key strategies include:

Catalytic Methods: Using recyclable metal catalysts for reactions like acceptorless coupling can reduce hazardous waste and improve atom economy. mdpi.com

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates saves time, reduces solvent use, and minimizes waste. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. mdpi.com

Green Solvents: Utilizing environmentally benign solvents, or even performing reactions in water or under solvent-free conditions, minimizes the environmental impact of the synthesis. mdpi.comrsc.org

An example of an atom-economical approach is the reagentless iodosulfenylation of alkynes, which achieves 100% atom economy by using only the necessary reactants without any additional reagents. rsc.org Similarly, the synthesis of N-alkylbenzamides has been demonstrated using an iron(III) sulfate (B86663) catalyst in water, providing a green alternative to traditional methods. rsc.org These principles guide the development of new, more efficient syntheses for compounds like this compound.

Table 2: Green Chemistry Metrics for Sustainable Synthesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzylpiperidine hydrochloride, and how can purity be ensured during synthesis?

  • Methodological Answer : A typical route involves the benzylation of piperidine using benzyl chloride under basic conditions (e.g., sodium hydroxide or potassium carbonate). The reaction is monitored via thin-layer chromatography (TLC) or HPLC to track intermediate formation. Post-synthesis, purification is achieved through recrystallization or column chromatography. Purity validation requires NMR (for structural confirmation), FTIR (to verify functional groups), and HPLC (≥95% purity threshold) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the benzyl and piperidine moieties.
  • FTIR to identify N-H and C-Cl stretches.
  • HPLC with a C18 column (UV detection at 254 nm) for purity assessment.
  • Mass spectrometry (MS) for molecular weight verification. Calibration against certified reference materials ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers. Spills should be contained with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Solubility studies should be conducted in standardized buffers (e.g., phosphate-buffered saline) at 25°C ± 0.5°C, with agitation control. Cross-validate results using HPLC to rule out degradation .

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?

  • Methodological Answer : Employ design of experiments (DoE) to test variables:

  • Solvent selection (e.g., dichloromethane vs. toluene).
  • Catalyst screening (e.g., phase-transfer catalysts).
  • Temperature gradients (20–80°C).
    Monitor reaction progress via in-situ FTIR or HPLC. Kinetic studies can identify rate-limiting steps. Post-optimization, scale-up requires maintaining Reynolds number similarity to preserve mixing efficiency .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH guidelines:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.
  • Long-term stability : Store at 25°C/60% RH for 6–12 months.
    Analyze degradation products using LC-MS and quantify stability-indicating parameters (e.g., assay ±5% of initial value). Use Arrhenius modeling to predict shelf life .

Q. What methodological considerations are critical for in vivo pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Formulation : Use biocompatible solvents (e.g., PEG 400) to enhance solubility.
  • Dosing : Administer via intravenous/oral routes with dose proportionality (e.g., 1–10 mg/kg).
  • Bioanalysis : Quantify plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • PK/PD modeling : Compartmental analysis (e.g., non-linear mixed-effects modeling) to correlate exposure with efficacy/toxicity endpoints .

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